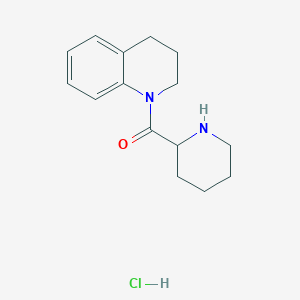

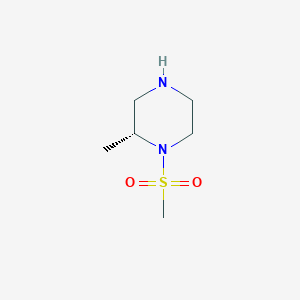

(R)-1-methanesulfonyl-2-methyl-piperazine

Übersicht

Beschreibung

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The compound’s uses and applications might also be discussed here.

Synthesis Analysis

This section would detail how the compound is synthesized. It would include the starting materials, the reaction conditions, and the yield. Any challenges or unique aspects of the synthesis would also be discussed.Molecular Structure Analysis

Here, the focus would be on the compound’s molecular structure. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis

This section would explore the compound’s reactivity. It would detail how the compound reacts with other substances, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis

This would detail the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. Its spectral properties might also be discussed.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis Techniques : The compound has been synthesized through nucleophilic substitution, exemplified in the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine. This process involves reacting 1-benzhydryl-piperazine with methyl sulfonyl chloride and characterizing the product using spectroscopic techniques (Naveen et al., 2007).

Crystal Structure Investigations : X-ray crystallography has been utilized to investigate the structure of synthesized compounds like 1-benzhydryl-4-methanesulfonyl-piperazine, revealing important details like the chair conformation of the piperazine ring and the geometry around sulfur atoms (Naveen et al., 2007).

Chemical Reactions and Properties

Sulfomethylation Reactions : Research on the sulfomethylation of piperazine has been conducted, focusing on how various pH values affect the introduction of methanesulfonate groups into different structures (van Westrenen & Sherry, 1992).

Effect on Circular Dichroism Spectra : The impact of methanesulfonic acid on the circular dichroism spectra of polyamides derived from piperazine has been studied to understand the correlation between optical properties and conformational properties of these polymers (Montaudo & Overberger, 1973).

Application in Polymer Science

Synthesis of Hyperbranched Polymers : The use of 1-(2-aminoethyl)piperazine in the polyaddition to divinyl sulfone has been explored, leading to the formation of hyperbranched polysulfone-amine with multi-amino groups. This method offers a novel strategy for creating hyperbranched polymers from available monomers (Yan & Gao, 2000).

Flame Retardant Application on Cotton Fabric : Piperazine-phosphonates have been investigated as flame retardants on cotton fabric, examining their thermal decomposition and potential for improving fire safety (Nguyen et al., 2014).

Medicinal Chemistry and Pharmacology

Design and Synthesis of Ligands : Research has been conducted on the synthesis and structural and pharmacological characterization of piperazine analogues of specific small-molecule agonists, contributing to the understanding of receptor-ligand interactions in medicinal chemistry (Mutulis et al., 2004).

Asymmetric Synthesis in Drug Development : Asymmetric synthesis of benzhydrylpiperazine derivatives, highlighting the importance of stereochemistry in the development of potent and selective inverse agonists for specific receptors, has been a focus area in medicinal chemistry (Gao et al., 2011).

Safety And Hazards

This section would detail any hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also discuss appropriate safety precautions for handling the compound.

Zukünftige Richtungen

Finally, this section would discuss potential future research directions. This might include potential applications, modifications to improve the compound’s properties, or areas where further study is needed.

I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!

Eigenschaften

IUPAC Name |

(2R)-2-methyl-1-methylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-6-5-7-3-4-8(6)11(2,9)10/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZFGHUEAYIHLB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-methanesulfonyl-2-methyl-piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1442222.png)

![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)

![Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1442237.png)